2-[(6-methyl-4-oxo-3,5-diphenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-phenylacetamide
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Overview
Description
2-[(6-methyl-4-oxo-3,5-diphenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-phenylacetamide is a complex organic compound with the molecular formula C27H21N3O2S2 and a molecular weight of 483.615 g/mol . This compound is known for its unique structural features, which include a thieno[2,3-d]pyrimidine core, making it a subject of interest in various scientific research fields.
Preparation Methods
The synthesis of 2-[(6-methyl-4-oxo-3,5-diphenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-phenylacetamide involves multiple steps. One common synthetic route includes the condensation of appropriate thieno[2,3-d]pyrimidine derivatives with phenylacetamide under controlled conditions . The reaction typically requires the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine (TEA) to facilitate the process. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) to yield corresponding alcohols or amines.
Scientific Research Applications
2-[(6-methyl-4-oxo-3,5-diphenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-phenylacetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference compound in analytical studies.
Mechanism of Action
The mechanism of action of 2-[(6-methyl-4-oxo-3,5-diphenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-phenylacetamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to the disruption of critical biological pathways. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects .
Comparison with Similar Compounds
When compared to similar compounds, 2-[(6-methyl-4-oxo-3,5-diphenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-phenylacetamide stands out due to its unique thieno[2,3-d]pyrimidine core. Similar compounds include:
- 2-[(3-allyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-phenylacetamide
- N-(2,6-dimethylphenyl)-2-[(4-oxo-3,5-diphenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide
- N-(2,4-dimethoxyphenyl)-2-[(3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide . These compounds share structural similarities but differ in their substituents, which can influence their chemical properties and biological activities.
Properties
Molecular Formula |
C27H21N3O2S2 |
---|---|
Molecular Weight |
483.6g/mol |
IUPAC Name |
2-(6-methyl-4-oxo-3,5-diphenylthieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-phenylacetamide |
InChI |
InChI=1S/C27H21N3O2S2/c1-18-23(19-11-5-2-6-12-19)24-25(34-18)29-27(30(26(24)32)21-15-9-4-10-16-21)33-17-22(31)28-20-13-7-3-8-14-20/h2-16H,17H2,1H3,(H,28,31) |
InChI Key |
KFAWAODUOULLHB-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=C(S1)N=C(N(C2=O)C3=CC=CC=C3)SCC(=O)NC4=CC=CC=C4)C5=CC=CC=C5 |
Canonical SMILES |
CC1=C(C2=C(S1)N=C(N(C2=O)C3=CC=CC=C3)SCC(=O)NC4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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